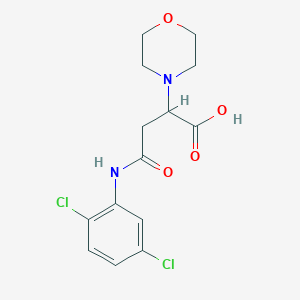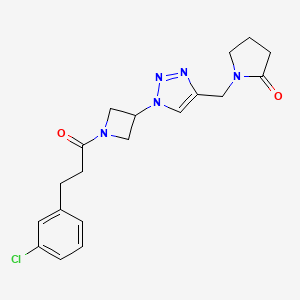
2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2377032-05-6 . It has a molecular weight of 207.62 . The IUPAC name for this compound is 2-amino-3-(2-methyl-2H-tetrazol-5-yl)propanoic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride” has been elucidated using UV-Vis, ATR-IR, and heteronuclear NMR spectroscopy, then confirmed by density function theory (DFT) calculations at the B3LYP/LANL2DZ level .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not found in the available resources.科学的研究の応用
Fluorescence Derivatisation in Amino Acids
Research by Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid in fluorescent derivatisation of amino acids. This approach resulted in strong fluorescence suitable for biological assays, demonstrating potential applications in biochemical and medical research (Frade et al., 2007).
Synthesis of Heterocyclic Substances
Behbehani et al. (2011) utilized 2-arylhdrazononitriles, including similar compounds, for the synthesis of various heterocyclic substances. These compounds showed promising antimicrobial activities against various bacteria and yeast, indicating their potential in developing new antimicrobial agents (Behbehani et al., 2011).
Tetrazole-Containing Derivatives
Putis et al. (2008) focused on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, using a process that involves substituting the amino group with a tetrazol-1-yl fragment. This study shows the versatility of such compounds in chemical synthesis, potentially useful in pharmaceuticals and organic chemistry (Putis et al., 2008).
Synthesis and Structure of Triazolyl Compounds
Chernyshev et al. (2010) synthesized and analyzed the structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, highlighting the potential of such compounds in the development of new chemical entities with unique properties (Chernyshev et al., 2010).
Enantioselective Synthesis of Neuroexcitant
Pajouhesh et al. (2000) described the enantioselective synthesis of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of the neuroexcitant AMPA. This study underscores the significance of such compounds in neuropharmacology and drug discovery (Pajouhesh et al., 2000).
Polymer Modification for Medical Applications
Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This research is significant for medical applications, particularly in creating materials with enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Anticancer Activity of Novel Pt(II)-Complexes
Riccardi et al. (2019) synthesized new platinum complexes using an alanine-based amino acid for potential dual action in cancer treatment. This highlights the role of such compounds in developing new anticancer agents (Riccardi et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2.ClH/c1-10-8-4(7-9-10)2-3(6)5(11)12;/h3H,2,6H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMABQHBHYNNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide](/img/structure/B2370079.png)

![N-(2,5-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2370084.png)
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370085.png)

![(E)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2370088.png)
![N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B2370090.png)
![2-Amino-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2370091.png)

![N-{2-methyl-2-[(1-phenylethyl)amino]propyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2370094.png)
![2-Amino-6-(3-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2370096.png)
![5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370097.png)
